molecular formula C14H15NO4 B13869908 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid

4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid

Cat. No.: B13869908
M. Wt: 261.27 g/mol
InChI Key: IFNXHIKJLAOXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid is an organic compound with a complex structure that includes a cyclopentene ring, an acetyl group, an amino group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of 2-Cyclopent-2-en-1-ylacetic acid: This can be achieved through the reaction of cyclopentadiene with acetic acid under acidic conditions.

    Acetylation: The 2-Cyclopent-2-en-1-ylacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Amidation: The acetylated product is reacted with 4-amino-2-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids or amides.

Scientific Research Applications

4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid
  • 4-{[(cyclopent-2-en-1-ylacetyl)amino]methyl}benzoic acid
  • 4-[(cyclopent-2-en-1-ylacetyl)amino]benzoic acid

Uniqueness

4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid is unique due to the presence of both a hydroxybenzoic acid moiety and a cyclopentene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

4-[(2-cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C14H15NO4/c16-12-8-10(5-6-11(12)14(18)19)15-13(17)7-9-3-1-2-4-9/h1,3,5-6,8-9,16H,2,4,7H2,(H,15,17)(H,18,19)

InChI Key

IFNXHIKJLAOXTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CC(=O)NC2=CC(=C(C=C2)C(=O)O)O

Origin of Product

United States

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